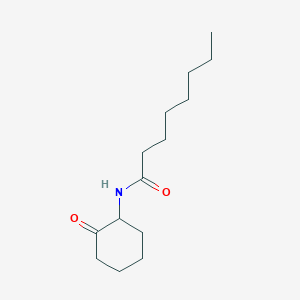![molecular formula C22H17BrN2O3S B12046082 [9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with the molecular formula C22H17BrN2O3S and a molecular weight of 469.36 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a thienyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactionsThe bromine atom is usually introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Substitution Reagents : Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
Chemistry : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology : Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry : While industrial applications are limited, the compound’s unique properties could be explored for use in materials science, such as the development of new polymers or electronic materials .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
- 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
- 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
Uniqueness: The presence of the methoxyphenyl group in 9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone distinguishes it from similar compounds, potentially affecting its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C22H17BrN2O3S |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
(9-bromo-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H17BrN2O3S/c1-27-15-7-4-13(5-8-15)21(26)22-25-18(12-17(24-25)20-3-2-10-29-20)16-11-14(23)6-9-19(16)28-22/h2-11,18,22H,12H2,1H3 |
Clé InChI |
XRTWHEZZNKXZQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)








